N-cyclohexyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide
Overview
Description
N-cyclohexyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide is an organic compound with the molecular formula C22H25N3O6 This compound is known for its complex structure, which includes a cyclohexyl group, a methoxy-nitrophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide typically involves multiple steps. One common method includes the reaction of 4-methoxy-2-nitroaniline with ethyl chloroformate to form an intermediate, which is then reacted with cyclohexylamine to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol and require refluxing for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated systems to increase yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-cyclohexyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific proteins and enzymes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-4-bromo-3-methoxybenzamide: Similar structure but with a bromine atom instead of a nitro group.
N-cyclohexyl-3-hydroxy-4-methoxybenzamide: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
N-cyclohexyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide is unique due to the presence of both a methoxy and a nitro group, which can undergo various chemical transformations. This makes it a versatile compound for use in different scientific applications.
Properties
IUPAC Name |
N-cyclohexyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-30-18-11-12-19(20(13-18)25(28)29)24-21(26)14-31-17-9-7-15(8-10-17)22(27)23-16-5-3-2-4-6-16/h7-13,16H,2-6,14H2,1H3,(H,23,27)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGMETJWXTYZKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)NC3CCCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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